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Compound of Interest

Compound Name: Matriptase-IN-2

Cat. No.: B15578006 Get Quote

Disclaimer: The compound "Matriptase-IN-2" is not a recognized designation in publicly

available scientific literature. This document provides a comprehensive overview of a

representative selective Matriptase-2 inhibitor, referred to herein as Matriptase-IN-2 (YYVR-

kbt), based on published data for a potent and selective peptidomimetic inhibitor of Matriptase-

2. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Matriptase-2 as a Therapeutic Target
Matriptase-2, also known as Transmembrane Protease, Serine 6 (TMPRSS6), is a type II

transmembrane serine protease predominantly expressed in the liver. It plays a crucial role in

iron homeostasis by acting as a key negative regulator of hepcidin, the master hormone of iron

metabolism.[1] Mutations in the TMPRSS6 gene that lead to loss of Matriptase-2 function result

in iron-refractory iron deficiency anemia (IRIDA), a condition characterized by inappropriately

high hepcidin levels. Conversely, inhibition of Matriptase-2 activity presents a promising

therapeutic strategy for conditions of iron overload, such as beta-thalassemia and hereditary

hemochromatosis, where hepcidin levels are pathologically low.[2][3]

The primary mechanism by which Matriptase-2 regulates hepcidin is through the cleavage of

hemojuvelin (HJV), a co-receptor for the bone morphogenetic protein (BMP) signaling pathway.

[1][3] By cleaving HJV, Matriptase-2 dampens BMP signaling, leading to reduced transcription

of the hepcidin gene (HAMP). Therefore, a selective inhibitor of Matriptase-2 is expected to

increase hepcidin production, thereby restricting iron absorption and promoting iron

sequestration.
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Beyond its role in iron metabolism, emerging evidence suggests a potential, albeit complex,

role for Matriptase-2 in cancer. Some studies indicate that Matriptase-2 expression may

correlate with a more favorable prognosis in certain cancers, such as breast cancer, potentially

by inhibiting tumor growth and invasion. This suggests that the therapeutic application of

Matriptase-2 inhibitors may require careful consideration of the specific pathological context.

This whitepaper focuses on the therapeutic potential of a selective Matriptase-2 inhibitor,

exemplified by the peptidomimetic compound YYVR-kbt, which we will refer to as Matriptase-
IN-2 for the purpose of this guide.

Matriptase-IN-2: A Profile of a Selective Inhibitor
Matriptase-IN-2 (YYVR-kbt) is a peptidomimetic inhibitor designed for high potency and

selectivity for Matriptase-2. Its design is based on a tetrapeptide sequence (Tyr-Tyr-Val-Arg)

coupled to a ketobenzothiazole (kbt) "warhead," which acts as a serine trap to reversibly inhibit

the catalytic activity of the protease.

Mechanism of Action
Matriptase-IN-2 acts as a competitive, tight-binding inhibitor of Matriptase-2. The

peptidomimetic scaffold mimics the natural substrate recognition sequence of the enzyme,

allowing it to bind with high affinity to the active site. The ketobenzothiazole moiety then forms

a covalent but reversible bond with the catalytic serine residue of Matriptase-2, effectively

blocking its proteolytic activity. By inhibiting Matriptase-2, Matriptase-IN-2 prevents the

cleavage of hemojuvelin, leading to increased BMP signaling and subsequent upregulation of

hepcidin expression.
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Matriptase-2 Signaling in Iron Homeostasis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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